3,3-Diphenylpropyl methanesulfonate

Description

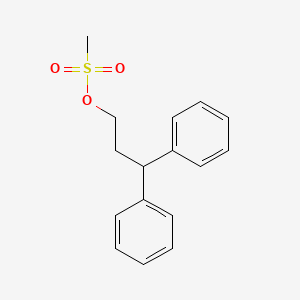

3,3-Diphenylpropyl methanesulfonate is an aryl alkyl sulfonate ester characterized by a diphenylpropyl group attached to a methanesulfonate moiety. For instance, the 3,3-diphenylpropyl group is highlighted in chiral recognition studies, where its steric bulk and aromaticity enhance enantiomer separation in fendiline derivatives . The methanesulfonate group likely contributes to solubility and reactivity, making it a candidate for pharmaceutical intermediates or chiral stationary phases.

Properties

Molecular Formula |

C16H18O3S |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

3,3-diphenylpropyl methanesulfonate |

InChI |

InChI=1S/C16H18O3S/c1-20(17,18)19-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |

InChI Key |

AIKXLIHZPRMJFT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications in the Aryl Alkyl Group

2,3-Diphenylpropyl p-Toluenesulfonate () :

This compound replaces the methanesulfonate group with p-toluenesulfonate. The bulkier p-toluenesulfonate may reduce volatility, necessitating GC-FID analysis instead of HPLC. The diphenylpropyl group’s positional isomerism (2,3 vs. 3,3) could alter steric effects and binding affinity in enzymatic or chiral environments .- However, the reduced aromatic bulk might diminish chiral recognition efficiency observed in diphenylpropyl derivatives .

Impact of Sulfonate Group Variations

Methanesulfonate vs. p-Toluenesulfonate :

Methanesulfonate esters (e.g., 2-methylbutyl methanesulfonate in ) are smaller and more polar than p-toluenesulfonates, improving aqueous solubility. This difference is critical in biological systems, where methanesulfonates may exhibit better bioavailability .Enzymatic Specificity :

In desulfurization studies, sulfonate substrates like 2,3-diphenylpropyl p-toluenesulfonate are processed via GC-FID, suggesting stability under high-temperature conditions. Methanesulfonate analogs might require milder analytical methods due to lower thermal stability .

Role in Chiral Recognition

The 3,3-diphenylpropyl group in fendiline derivatives is critical for high separation factors (α) and resolution (Rs) in chiral chromatography. Replacing this group with n-alkyl or 2-phenylalkyl chains reduces α and Rs by 30–50%, underscoring its unique steric and electronic contributions . Similarly, elongating the methyl group at the chiral center diminishes enantiomer discrimination, highlighting the delicate balance required in molecular design for chiral applications .

Data Tables

Table 1: Structural and Functional Comparison of Sulfonate Derivatives

Table 2: Impact of Structural Modifications on Chiral Recognition (Fendiline Derivatives)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.